4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is a useful research compound. Its molecular formula is C11H6ClNO2 and its molecular weight is 219.62. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Characterization and Electronic Properties
- DFT and TD-DFT/PCM Calculations : A study focused on the molecular structure, spectroscopic characterization, and analysis of nonlinear optical (NLO) properties, as well as nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy of compounds similar to the one , highlighting their potential biological applications and corrosion inhibition capabilities (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthetic Pathways to Heterocycles
- Furofurans and Furopyroles Synthesis : Research demonstrates a synthetic route to furo[2,3-b]furans and furo[2,3-b]pyrroles using 3-phenacylated tetrahydro-2-imino-3-furancarbonitriles, indicating a method for generating heterocyclic compounds from precursors like the compound (Maruoka et al., 2010).
Optical and Structural Analysis
- Thin Film Studies : Investigations into the structural and optical properties of thin films derived from compounds similar to the specified chemical show potential for use in optoelectronic applications, detailing their nanocrystalline nature and photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic and Optoelectronic Applications
- Photovoltaic Properties : A study on the photovoltaic properties of derivatives indicates their applicability in organic-inorganic photodiode fabrication, demonstrating their rectification behavior and potential as photodiodes under illumination (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antifungal Activities
- Antimicrobial Studies : The synthesis and study of novel polyheterocyclic compounds containing a moiety similar to 4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile revealed their antifungal activity, providing insights into their potential use in pharmaceutical applications (Ibrahim et al., 2008).
Mechanism of Action
- By acting as an antagonist and inverse agonist at the H3 receptor, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters .
- Additionally, pitolisant may interact with other neurotransmitter systems, contributing to its wake-promoting effects .
- Pitolisant’s action results in improved wakefulness, reduced sleepiness, and potential modulation of other neurotransmitter systems .
- These properties impact its bioavailability and therapeutic effectiveness .
- Pitolisant’s action leads to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Pitolisant is administered orally (commonly marketed as Wakix). It distributes throughout the body, reaching the central nervous system. Pitolisant undergoes hepatic metabolism. Elimination occurs primarily via urine and feces.
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it is likely to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of 4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-oxo-2H-furan-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCBFQOOIOPFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.